N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine
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Overview
Description
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine: is a complex organic compound with the molecular formula C38H28N14 and a molecular weight of 680.72 g/mol . This compound is characterized by the presence of multiple triazole rings attached to a benzene-1,4-diamine core, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine typically involves the reaction of 1,4-benzenediamine with 4-(4H-1,2,4-triazol-4-yl)phenyl derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions . The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Substitution: The triazole rings can participate in substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium azide (NaN3).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of triazole rings.
Medicine: Explored for its antitumor activities and potential use in drug delivery systems.
Industry: Utilized in the development of luminescent materials for sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine
- N,N,N’,N’-Tetrakis(4-dibutylaminophenyl)-1,4-benzenediamine
- N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
Uniqueness
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine is unique due to the presence of multiple triazole rings, which enhance its coordination ability and make it suitable for forming complex structures with metals . This property distinguishes it from other similar compounds that may lack such extensive coordination capabilities .
Properties
Molecular Formula |
C38H28N14 |
---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis[4-(1,2,4-triazol-4-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C38H28N14/c1-9-33(10-2-29(1)47-21-39-40-22-47)51(34-11-3-30(4-12-34)48-23-41-42-24-48)37-17-19-38(20-18-37)52(35-13-5-31(6-14-35)49-25-43-44-26-49)36-15-7-32(8-16-36)50-27-45-46-28-50/h1-28H |
InChI Key |
JSCSCZYWVFNNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)N(C3=CC=C(C=C3)N4C=NN=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N7C=NN=C7)C8=CC=C(C=C8)N9C=NN=C9 |
Origin of Product |
United States |
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